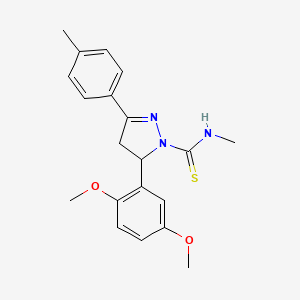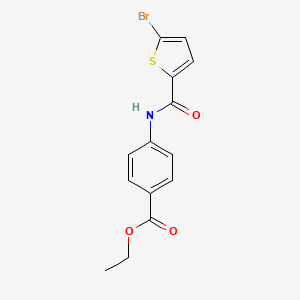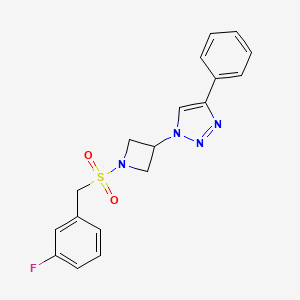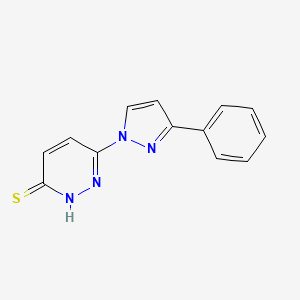![molecular formula C18H17ClN2O3 B2481656 2-Chlor-N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamid CAS No. 921584-31-8](/img/structure/B2481656.png)
2-Chlor-N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Chlor-N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamid, auch bekannt als 2-Chlor-N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamid:
Antibakterielle Aktivität
Diese Verbindung hat sich als potenzielles antibakterielles Mittel erwiesen. Ihre einzigartige Struktur ermöglicht es ihr, das Wachstum verschiedener Bakterienstämme zu hemmen, was sie zu einem Kandidaten für die Entwicklung neuer Antibiotika macht. Forschungsergebnisse haben ihre Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien gezeigt .
Antifungale Eigenschaften
Neben ihren antibakteriellen Eigenschaften hat diese Verbindung eine signifikante antifungale Aktivität gezeigt. Sie kann die Integrität der Zellmembran von Pilzen stören, was zum Zelltod führt. Dies macht sie zu einem vielversprechenden Kandidaten für die Behandlung von Pilzinfektionen .
Antikrebs-Potenzial
Studien haben die Antikrebs-Eigenschaften dieser Verbindung untersucht, insbesondere ihre Fähigkeit, Apoptose (programmierten Zelltod) in Krebszellen zu induzieren. Es wurde festgestellt, dass sie gegen verschiedene Krebszelllinien wirksam ist, darunter Brust-, Lungen- und Darmkrebs .
Entzündungshemmende Wirkungen
Die Verbindung wurde auf ihre entzündungshemmenden Eigenschaften untersucht. Sie kann die Produktion von pro-inflammatorischen Zytokinen hemmen, die an der Entzündungsreaktion beteiligt sind. Dies macht sie zu einem potenziellen Therapeutikum für entzündliche Erkrankungen wie Arthritis .
Neuroprotektive Anwendungen
Forschungsergebnisse haben gezeigt, dass diese Verbindung neuroprotektive Wirkungen haben kann. Sie kann Neuronen vor oxidativem Stress und Apoptose schützen, die bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson häufig vorkommen .
Antioxidative Aktivität
Die Verbindung weist starke antioxidative Eigenschaften auf, die dazu beitragen, freie Radikale zu neutralisieren und oxidativen Stress zu reduzieren. Diese Aktivität ist entscheidend für die Verhinderung von Zellschäden und hat potenzielle Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress .
Antivirale Forschung
Vorläufige Studien deuten darauf hin, dass diese Verbindung antivirale Eigenschaften haben könnte. Sie kann die Replikation bestimmter Viren hemmen, was sie zu einem potenziellen Kandidaten für die Entwicklung von antiviralen Medikamenten macht .
Enzyminhibition
Die Verbindung wurde auf ihre Fähigkeit untersucht, bestimmte Enzyme, wie zum Beispiel Acetylcholinesterase, zu hemmen. Diese Hemmung ist im Zusammenhang mit Krankheiten wie Alzheimer von Bedeutung, bei denen Acetylcholinesterase-Inhibitoren zur Behandlung von Symptomen eingesetzt werden .
Eigenschaften
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-18(2)10-24-15-9-11(7-8-14(15)21-17(18)23)20-16(22)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULBXOURWOAGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2481575.png)
![3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B2481577.png)


![2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)


![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)

![2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2481589.png)

![4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)
